

An In-Depth Technical Guide to 4-Methoxy-3-methylacetophenone

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Compound of Interest

Compound Name: 1-(4-Methoxy-3-methylphenyl)ethanone

Cat. No.: B159142

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and potential biological significance of 4-Methoxy-3-methylacetophenone. The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related scientific disciplines.

Chemical and Physical Properties

4-Methoxy-3-methylacetophenone is an aromatic ketone with a molecular formula of $C_{10}H_{12}O_2$ and a molecular weight of 164.20 g/mol [\[1\]](#) It is a derivative of acetophenone with methoxy and methyl substituents on the phenyl ring.

Table 1: Physicochemical Properties of 4-Methoxy-3-methylacetophenone

Property	Value	Reference
CAS Number	10024-90-5	[1][2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][2]
Molecular Weight	164.20 g/mol	[1][2]
Melting Point	26-26.5 °C	
Boiling Point	~251.67 °C (estimate)	
Density	~1.0326 g/cm ³ (estimate)	
Refractive Index	~1.5460 (estimate)	
Solubility	Slightly soluble in chloroform and methanol. Water solubility: 1.1 g/L at 25°C.	[1]
XLogP3	2.5	
Topological Polar Surface Area	26.3 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]

Spectroscopic Data

The structural elucidation of 4-Methoxy-3-methylacetophenone is confirmed by various spectroscopic techniques. While a publicly available, experimentally determined spectrum for this specific compound is not readily available, the following data is predicted based on the analysis of closely related compounds such as 4-methoxyacetophenone and 4-methylacetophenone.[3][4][5]

Table 2: Predicted Spectroscopic Data for 4-Methoxy-3-methylacetophenone

Technique	Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 7.85-7.75 (m, 2H, Ar-H), 6.90 (d, $J=8.4$ Hz, 1H, Ar-H), 3.89 (s, 3H, $-\text{OCH}_3$), 2.55 (s, 3H, $-\text{COCH}_3$), 2.23 (s, 3H, Ar- CH_3)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 197.0 (C=O), 162.0 (C- OCH_3), 131.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-C), 125.0 (Ar-CH), 110.0 (Ar-CH), 55.5 ($-\text{OCH}_3$), 26.5 ($-\text{COCH}_3$), 16.0 (Ar- CH_3)
Infrared (IR) (KBr)	ν (cm^{-1}): ~2960 (C-H, aromatic), ~2840 (C-H, methyl), ~1670 (C=O, aryl ketone), ~1600, 1580 (C=C, aromatic), ~1260 (C-O, ether)
Mass Spectrometry (MS)	m/z (%): 164 (M^+), 149 ($[\text{M}-\text{CH}_3]^+$), 121 ($[\text{M}-\text{COCH}_3]^+$), 91, 77

Synthesis of 4-Methoxy-3-methylacetophenone

4-Methoxy-3-methylacetophenone can be synthesized through several methods. Two common and effective protocols are detailed below.

Experimental Protocol 1: Friedel-Crafts Acylation of 2-Methylanisole

This method involves the acylation of 2-methylanisole with acetic anhydride in the presence of a Lewis acid catalyst.

- 2-Methylanisole
- Acetic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated

- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.
- Cool the suspension in an ice bath.
- Slowly add a solution of acetic anhydride (1.0 equivalent) in dichloromethane from the dropping funnel to the cooled suspension with vigorous stirring.
- After the addition of the acetylating agent, add a solution of 2-methylanisole (1.0 equivalent) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C .
- Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).

- Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Methylation of 4'-Hydroxy-3'-methylacetophenone

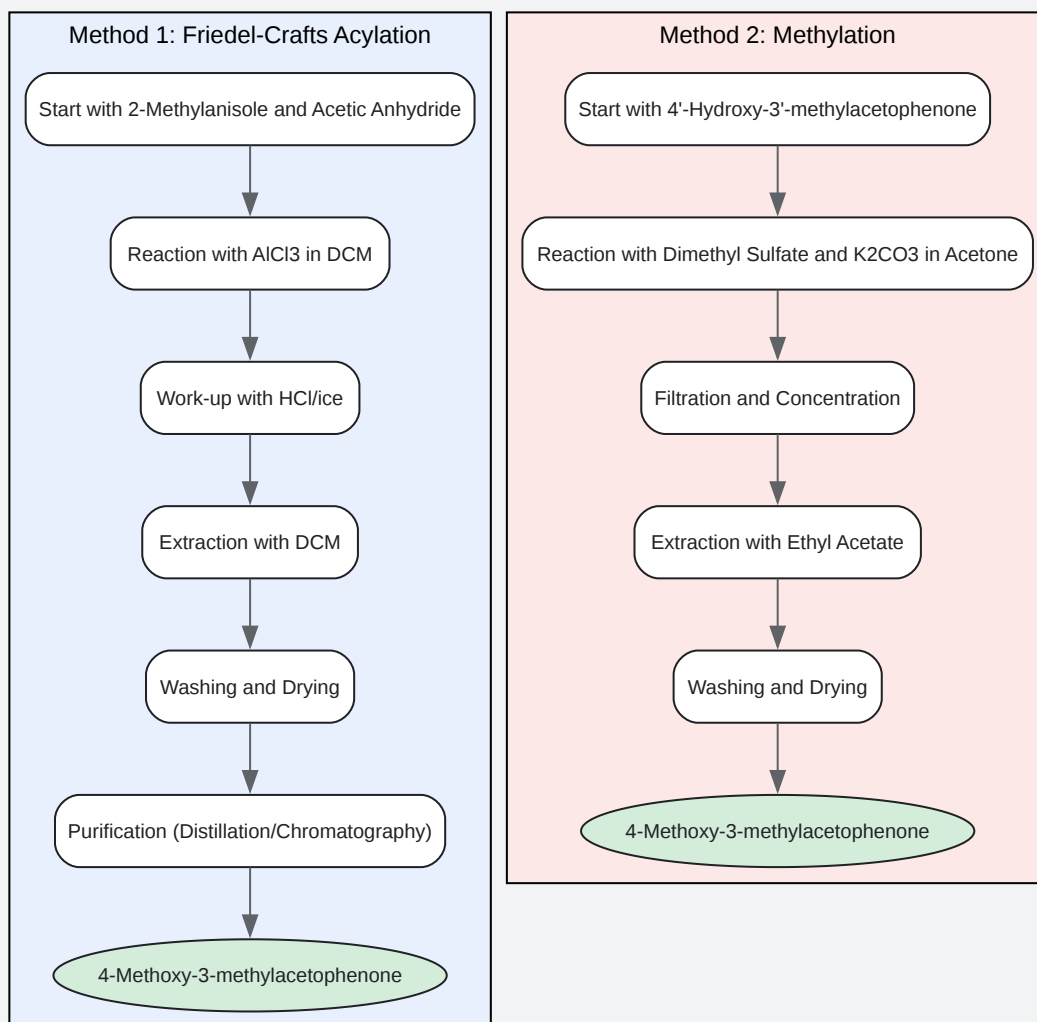
This synthesis route involves the methylation of the hydroxyl group of 4'-Hydroxy-3'-methylacetophenone.

- 4'-Hydroxy-3'-methylacetophenone
- Dimethyl sulfate (DMS) or Methyl iodide (CH_3I)
- Potassium carbonate (K_2CO_3)
- Acetone
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- To a round-bottom flask containing a suspension of 4'-Hydroxy-3'-methylacetophenone (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone, add dimethyl sulfate (1.2

equivalents) dropwise at room temperature.

- Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 4-Methoxy-3-methylacetophenone.
- The product can be further purified by vacuum distillation if necessary.

Experimental Workflow for the Synthesis of 4-Methoxy-3-methylacetophenone

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Caption: Synthetic routes to 4-Methoxy-3-methylacetophenone.

Biological Activity and Potential Applications in Drug Development

While direct and extensive studies on the biological activities of 4-Methoxy-3-methylacetophenone are limited, the broader class of acetophenone derivatives has demonstrated a wide range of pharmacological properties, suggesting potential therapeutic applications.

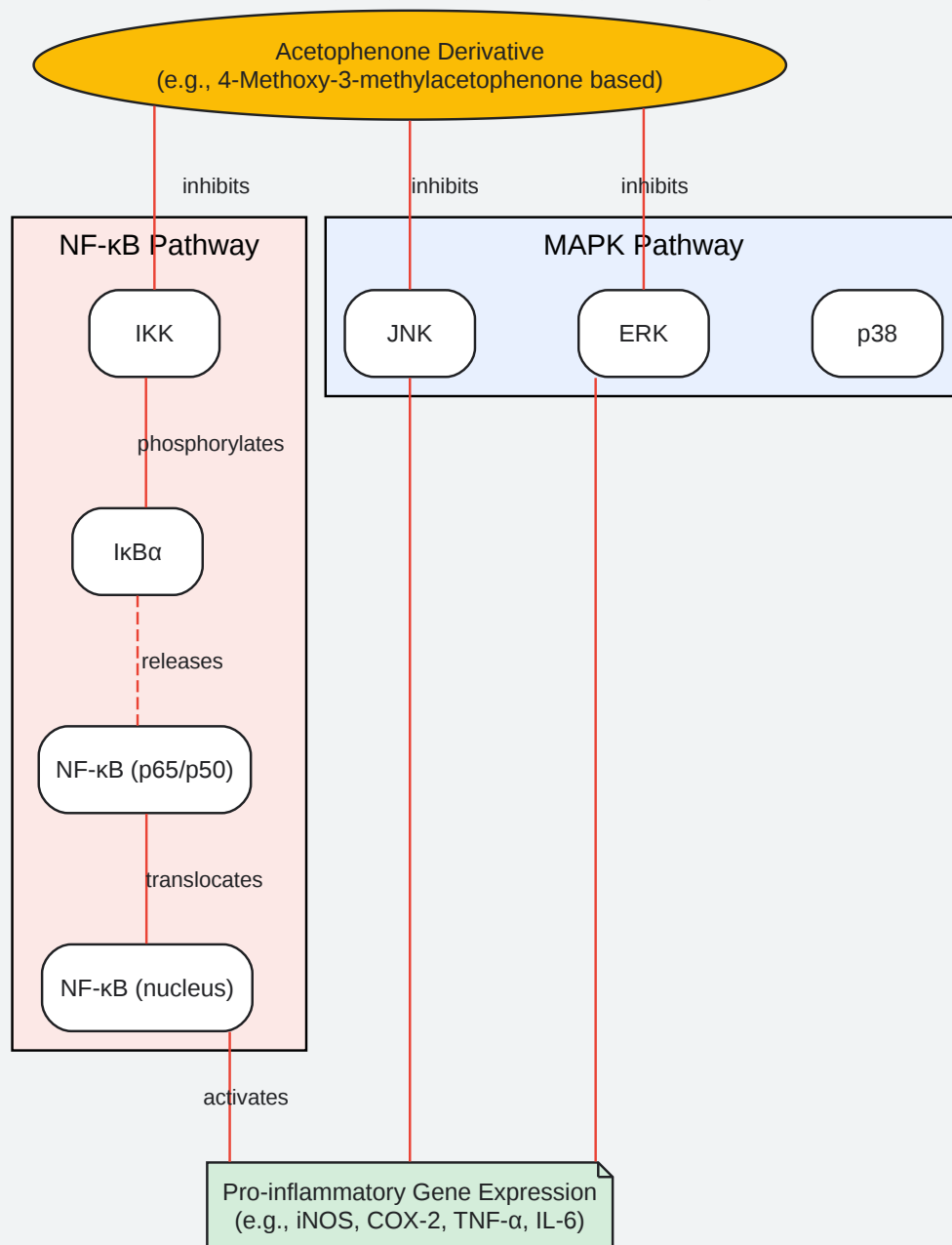
Antimicrobial and Antifungal Activity

Various substituted acetophenones have been reported to exhibit significant antibacterial and antifungal properties.[6][7] The activity is often influenced by the nature and position of the substituents on the aromatic ring. For instance, hydroxyacetophenones have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The structural motif of 4-Methoxy-3-methylacetophenone makes it a valuable scaffold for the synthesis of novel antimicrobial agents.

Anti-inflammatory Activity

Derivatives of acetophenone, such as benzylideneacetophenones (chalcones), have been investigated for their anti-inflammatory effects.[8] Studies have shown that these compounds can suppress the expression of pro-inflammatory mediators. The mechanism of action is believed to involve the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways.[8][9] These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in inflammation. The structure of 4-Methoxy-3-methylacetophenone serves as a potential starting point for the development of new anti-inflammatory drugs.

Potential Anti-inflammatory Signaling Pathway of Acetophenone Derivatives

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